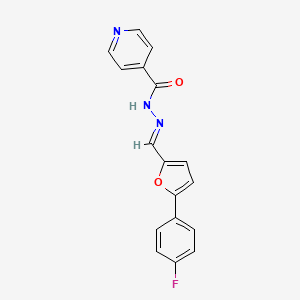
(E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide is a useful research compound. Its molecular formula is C17H12FN3O2 and its molecular weight is 309.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N'-((5-(4-fluorophenyl)furan-2-yl)methylene)isonicotinohydrazide is a Schiff base derived from isonicotinic hydrazide and 5-(4-fluorophenyl)furan-2-aldehyde. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between isonicotinic hydrazide and 5-(4-fluorophenyl)furan-2-aldehyde. The reaction conditions often include:
- Solvent : Ethanol or methanol
- Temperature : Reflux conditions for several hours
- Yield : Generally high, often exceeding 80%
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that Schiff bases exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.2 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid metabolism, leading to bactericidal effects against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation .
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory effects. In animal models, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of Schiff bases, including our compound, revealed that it exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : In a comparative study involving various hydrazone derivatives, this compound showed promising cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further development in oncology .
- Inflammation Model : An experimental model using carrageenan-induced paw edema in rats showed that treatment with the compound led to a significant decrease in paw swelling compared to control groups, supporting its anti-inflammatory claims .
Propriétés
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYCWBRWPTUQH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













